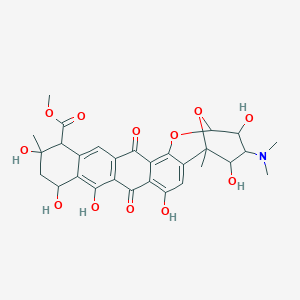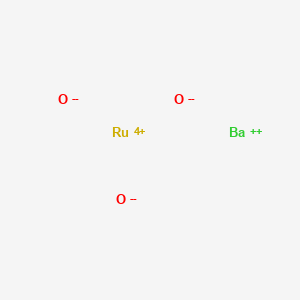
Niobium(II)oxid
Übersicht
Beschreibung
Niobium oxides, including Niobium(II) oxide, have been explored for over 75 years, yet there remains contradictory information about their physical properties. They manifest in various stoichiometric and non-stoichiometric phases, offering intriguing physical characteristics leading to diverse applications (Nico, Monteiro, & Graça, 2016).
Synthesis Analysis
The synthesis of niobium oxides, particularly through hydrothermal methods, has been explored to understand the influence of different synthesis parameters on the morphology and structure of niobium oxide growth. Parameters such as mineralizer concentration and annealing affect the crystallinity and formation of the niobium oxide structures (Vega et al., 2023).
Molecular Structure Analysis
The molecular structures of niobium oxides vary significantly, influenced by their synthesis conditions. Studies have shown diverse configurations, including niobium oxide clusters and interactions at atomic scales (Wu et al., 2017). These structures are crucial for their chemical and physical properties.
Chemical Reactions and Properties
Niobium oxides undergo various chemical reactions, influencing their catalytic, photocatalytic, and electrochemical properties. For instance, the lithiation reaction changes niobium oxide from an insulator to a semi-metal, affecting its electrochemical potential and magnetic properties (Catti & Ghaani, 2014).
Physical Properties Analysis
Niobium oxides exhibit unique physical properties due to their diverse structures. The crystal and electronic structures of these materials significantly impact their applications in energy storage systems and other technological applications (Deng et al., 2019).
Chemical Properties Analysis
The chemical properties of niobium oxides, such as their acidity, catalytic activity, and reactivity, are influenced by their molecular structure. Different niobium oxides display a range of Lewis and Brønsted acid sites, which are crucial for their catalytic applications (Kreissl et al., 2017).
Wissenschaftliche Forschungsanwendungen
Hochleistungsbatterien
Niob und niobhaltige Oxidmaterialien haben sich aufgrund hoher Li-Diffusionsraten durch ihre Kristallstrukturen als hervorragende Kathodenmaterialien für Hochleistungsbatterien erwiesen . Dies macht sie ideal für den Einsatz in Elektrofahrzeugen und anderen Anwendungen mit hoher Nachfrage.
Katalysatormaterialien
Studien haben gezeigt, dass Nioboxide ein ausgezeichnetes Potenzial als Katalysatormaterialien für die Produktion von Brennstoffen und Chemikalien aus Biomassequellen aufweisen . Dies könnte ein wichtiger Bestandteil von nachhaltigen und erneuerbaren Energielösungen sein.
Elektrochrome Eigenschaften
Nioboxide wurden ausgiebig auf ihre elektrochromen Eigenschaften untersucht . Diese Eigenschaften machen sie nützlich in Geräten wie intelligenten Fenstern, die ihre Transparenz als Reaktion auf ein elektrisches Signal ändern können.
Fotodetektion
Die elektrochromen Eigenschaften von Nioboxiden machen sie auch für die Fotodetektion geeignet . Dies könnte in einer Vielzahl von Anwendungen eingesetzt werden, von Solarzellen bis hin zu Sicherheitssystemen.
Dünnschichtanwendungen
Nioboxide werden bei der Herstellung von Dünnschichten verwendet, die eine große Bandbreite an Anwendungen haben. Dazu gehören optische Systeme, Edelstahl, Keramik, Solarzellen, elektrochrome Geräte, Dielektrika für Kondensatoren, Katalysatoren, Sensoren und architektonische Anforderungen .
Mikroelektronik
Aufgrund ihrer interessanten physikalischen Eigenschaften wurden Nioboxide für den Einsatz in der Mikroelektronik vorgeschlagen . Dies könnte zu Fortschritten in der Miniaturisierung elektronischer Geräte führen.
Medizinbereich
Nioboxide haben auch im medizinischen Bereich Anwendungen gefunden . Die Einzelheiten dieser Anwendungen wurden in den Quellen jedoch nicht beschrieben.
Optoelektronische Geräte
Nioboxide werden in einer Vielzahl von optoelektronischen Geräten eingesetzt . Diese Geräte, die sowohl mit Licht- als auch mit elektrischen Signalen arbeiten, sind in vielen Bereichen der Technologie von entscheidender Bedeutung, von der Telekommunikation bis hin zu medizinischen Geräten.
Wirkmechanismus
Target of Action
Niobium(II) oxide, also known as oxoniobium, primarily targets the electrochemical properties of various materials . It has been shown to be an outstanding cathode material for high-power batteries due to high Li-diffusion rates through their crystal structures . Additionally, it has shown excellent potential as a catalyst material for the production of fuels and chemicals from biomass sources .
Mode of Action
The mode of action of Niobium(II) oxide involves its interaction with other elements and compounds. Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl 6−x O x] complexes form through the exchange of chloride ligands . This leads to the formation of a nucleation cluster with the ReO 3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb 2 O 5 structure .
Biochemical Pathways
The biochemical pathways affected by Niobium(II) oxide involve the formation and growth of niobium oxide nanoparticles . The heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl 6−x O x] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO 3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb 2 O 5 structure .
Pharmacokinetics
It is known that nbo 2 is insoluble in water , which could impact its bioavailability if it were to be used in a biological context.
Result of Action
The result of Niobium(II) oxide’s action is the formation of nanoparticles with a specific structure . These nanoparticles have versatile electrochemical properties, making them useful in a variety of applications, including high-power batteries and catalyst materials . Additionally, NbO 2 is a powerful reducing agent, reducing carbon dioxide to carbon and sulfur dioxide to sulfur .
Action Environment
The action of Niobium(II) oxide is influenced by environmental factors such as temperature and the presence of other compounds . For example, the solvothermal synthesis from niobium chloride in benzyl alcohol, and through investigations of the influence of reaction temperature, a formation pathway can be suggested . Furthermore, NbO 2 is produced as an intermediate in an industrial process for the production of niobium metal, by the hydrogen reduction of Nb 2 O 5 .
Zukünftige Richtungen
Recent research has shown the potential of niobium-based oxides for high-speed battery charging due to high Li-diffusion rates through their crystal structures . The rapid movement of lithium ions along the 2D vertical channels in the T-Niobium oxide (T-Nb2O5) thin film results in unique property changes and a chase transition .
Eigenschaften
IUPAC Name |
oxoniobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nb.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRGSJVXBIWTCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Nb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NbO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.906 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | Niobium monoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8296 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12034-57-0, 12627-00-8 | |
| Record name | Niobium oxide (NbO) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niobium oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12627-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niobium oxide (NbO) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium oxide (NbO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)

![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)










